molecular formula C15H17N3O B8404052 N-(5-Ethynylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide

N-(5-Ethynylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide

Cat. No.: B8404052
M. Wt: 255.31 g/mol
InChI Key: DVAPIIVLPJVDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Ethynylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-(5-ethynyl-1-bicyclo[3.2.1]octanyl)pyrazine-2-carboxamide

InChI

InChI=1S/C15H17N3O/c1-2-14-4-3-5-15(11-14,7-6-14)18-13(19)12-10-16-8-9-17-12/h1,8-10H,3-7,11H2,(H,18,19)

InChI Key

DVAPIIVLPJVDNC-UHFFFAOYSA-N

Canonical SMILES

C#CC12CCCC(C1)(CC2)NC(=O)C3=NC=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of N-(5-formylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide (350 mg, 1.35 mmol) and K2CO3 (370 mg, 2.7 mmol) in methanol (25 mL) under N2 was added dimethyl (1-diazo-2-oxopropyl)phosphonate (310 mg, 1.62 mmol). After stirring at room temperature for three hours, the clear reaction solution was partitioned between ethyl acetate (20 mL) and 5% NaHCO3 (20 mL). The aqueous layer was extracted with ethyl acetate (2×20 mL). The combined organic phase was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 210 mg (61%) of crude title compound, N-(5-ethynylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide, as an off-white solid. ESI-MS m/z: 256 (M+H)+. It was used in the next step without further purification.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two

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